tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate, Mixture of diastereomers
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Overview
Description
Tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate, mixture of diastereomers, is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 254.4 g/mol. This compound is known for its promising chemical and biological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Ring: The initial step involves the construction of the isoquinoline ring system through a series of cyclization reactions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Protection of Functional Groups: Protecting groups, such as tert-butyl, are used to prevent unwanted side reactions during the synthesis.
Final Deprotection and Purification: The final step involves the removal of protecting groups and purification of the product to obtain the desired diastereomeric mixture.
Industrial Production Methods
Industrial production methods for tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactions and the use of advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
Tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate has numerous scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 8-amino-octahydroisoquinoline-2-carboxylate
- Tert-butyl 8-amino-hexahydroisoquinoline-2-carboxylate
Uniqueness
Tert-butyl 8-amino-decahydroisoquinoline-2-carboxylate is unique due to its specific structure and the presence of a tert-butyl group, which imparts distinct chemical and biological properties. Its diastereomeric mixture also adds to its uniqueness, offering a range of stereochemical configurations that can influence its reactivity and interactions.
Properties
CAS No. |
1246034-89-8 |
---|---|
Molecular Formula |
C14H26N2O2 |
Molecular Weight |
254.4 |
Purity |
95 |
Origin of Product |
United States |
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